molecular formula C23H28N8O2 B2915121 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide CAS No. 2034282-82-9

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide

Cat. No.: B2915121
CAS No.: 2034282-82-9
M. Wt: 448.531
InChI Key: JMKFICSQCOYKKB-UHFFFAOYSA-N
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Description

The compound “1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide” is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The azetidine-3-carboxamide group is linked to the pyrimidine ring, while the N-substituent comprises a 2-morpholinopyridin-4-ylmethyl group.

The morpholine ring and pyridine substitution pattern may enhance solubility and target binding affinity compared to simpler analogs.

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O2/c1-16-9-17(2)31(28-16)22-11-21(26-15-27-22)30-13-19(14-30)23(32)25-12-18-3-4-24-20(10-18)29-5-7-33-8-6-29/h3-4,9-11,15,19H,5-8,12-14H2,1-2H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKFICSQCOYKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=CC(=NC=C4)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a complex arrangement of a pyrazole and pyrimidine moiety, which are known for their diverse biological activities. The presence of the morpholinopyridine group enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cancer proliferation and survival.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. It exhibits significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MIA PaCa-2< 0.5mTORC1 inhibition, autophagy modulation
HeLa< 1.0CDK inhibition
HCT116< 0.8Apoptosis induction

The compound has been shown to disrupt autophagic flux and modulate mTORC1 activity, leading to increased autophagy at basal levels, which is crucial for cancer cell survival .

Other Biological Activities

In addition to its anticancer properties, the compound exhibits potential anti-inflammatory and neuroprotective effects. Research indicates that it may influence pathways associated with oxidative stress and inflammation.

Case Studies

  • Antiproliferative Effects in Pancreatic Cancer
    A study conducted on MIA PaCa-2 cells demonstrated that the compound significantly reduced cell viability at submicromolar concentrations. The mechanism was linked to the inhibition of mTORC1 signaling pathways, which are critical in cancer cell metabolism and growth .
  • Inhibition of Cyclin-dependent Kinases (CDKs)
    The compound was evaluated for its inhibitory effects on CDK2 and CDK9, showing IC50 values of 0.36 µM and 1.8 µM respectively. This highlights its potential as a selective CDK inhibitor, which is beneficial in targeting specific cancer types .
  • Neuroprotective Studies
    Preliminary data suggest that the compound may also possess neuroprotective properties, potentially through modulation of neuroinflammatory responses and oxidative stress pathways.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

  • Pyrazole vs. Pyrimidine Substitution: The target compound’s 3,5-dimethylpyrazole group (vs.
  • Morpholine Positioning: The 2-morpholinopyridine group in the target compound contrasts with the 6-morpholinopyridine in . This positional difference may alter electronic effects (e.g., dipole interactions) and steric accessibility, impacting interactions with biological targets.
  • Aromatic vs. Heteroaromatic Substituents : The 2-methoxy-5-methylphenyl group in introduces planar aromaticity, whereas the morpholine-pyridine hybrid in the target compound adds conformational flexibility and hydrogen-bonding capacity.

Functional Implications

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